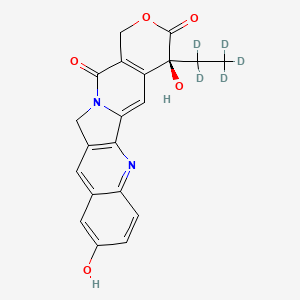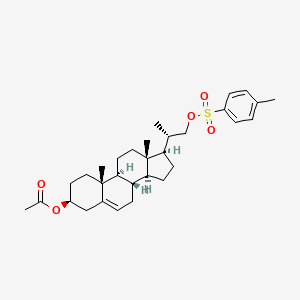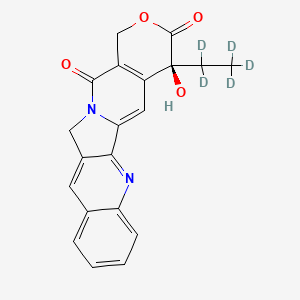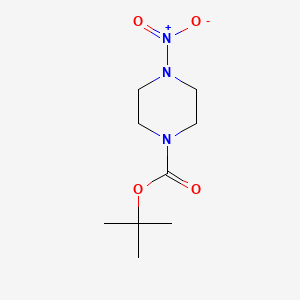
Ethyl Biscoumacetate-d8
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl Biscoumacetate-d8 is a compound with the molecular formula C22H16O8 . It is a courmarin that is used as an anticoagulant, with actions similar to those of Warfarin .
Molecular Structure Analysis
The molecular structure of Ethyl Biscoumacetate-d8 consists of 22 carbon atoms, 16 hydrogen atoms, and 8 oxygen atoms . The average mass is 408.358 Da and the monoisotopic mass is 408.084503 Da .Scientific Research Applications
Comparative Efficacy and Mechanism of Action in Anticoagulation
Ethyl Biscoumacetate is known for its rapid anticoagulant action compared to other coumarin derivatives, such as Dicumarol. It achieves a therapeutic effect usually within 18 to 24 hours, without the cumulative effect seen with Dicumarol, thanks to its rapid metabolism and elimination. This property could make Ethyl Biscoumacetate-d8 an interesting subject for studying the pharmacokinetics of anticoagulants and their effects on prothrombin time in a clinical setting (Toohey, 1953).
Binding to Serum Albumins
Research on the binding of coumarin anticoagulants to serum albumins has shown that compounds with a coumarin base, such as Ethyl Biscoumacetate, exhibit significant binding. This interaction is important for understanding the drug's bioavailability and distribution in the body. The study of such binding affinities can provide insights into the development of more effective anticoagulant therapies with improved safety profiles (Garten & Wosilait, 1971).
Use in Studying Antitumor Effects
Although not directly related to Ethyl Biscoumacetate-d8, the investigation of bis(ethyl)polyamine analogs in cancer research illustrates the potential for derivatives of Ethyl Biscoumacetate to be used in exploring new therapeutic avenues. Such compounds have been evaluated for their antitumor effects, indicating a broader spectrum of potential research applications for Ethyl Biscoumacetate-d8 in understanding cancer biology and treatment strategies (Shah et al., 1999).
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for Ethyl Biscoumacetate-d8 involves the deuteration of Ethyl Biscoumacetate, which is a derivative of coumarin. Deuteration involves the replacement of hydrogen atoms with deuterium atoms and is commonly used in the synthesis of labeled compounds for use in research and analysis.", "Starting Materials": ["Ethyl Biscoumacetate", "Deuterium oxide (D2O)", "Deuterium gas (D2)"], "Reaction": [ "Step 1: Dissolve Ethyl Biscoumacetate in D2O and add a catalytic amount of a deuterating agent such as palladium on carbon (Pd/C).", "Step 2: Bubble D2 gas through the solution to replace the hydrogen atoms on the molecule with deuterium atoms.", "Step 3: Remove the Pd/C catalyst by filtration and isolate the product by standard purification techniques such as column chromatography or recrystallization." ] } | |
CAS RN |
1329834-88-9 |
Product Name |
Ethyl Biscoumacetate-d8 |
Molecular Formula |
C22H16O8 |
Molecular Weight |
416.411 |
IUPAC Name |
ethyl 2,2-bis(5,6,7,8-tetradeuterio-4-hydroxy-2-oxochromen-3-yl)acetate |
InChI |
InChI=1S/C22H16O8/c1-2-28-20(25)15(16-18(23)11-7-3-5-9-13(11)29-21(16)26)17-19(24)12-8-4-6-10-14(12)30-22(17)27/h3-10,15,23-24H,2H2,1H3/i3D,4D,5D,6D,7D,8D,9D,10D |
InChI Key |
JCLHQFUTFHUXNN-UWAUJQNOSA-N |
SMILES |
CCOC(=O)C(C1=C(C2=CC=CC=C2OC1=O)O)C3=C(C4=CC=CC=C4OC3=O)O |
synonyms |
4-Hydroxy-α-(4-hydroxy-2-oxo-2H-1-benzopyran-3-yl)-2-oxo-2H-1-benzopyran-3-acetic Acid-d8 Ethyl Ester; 3,3’-(Carboxymethylene)bis(4-hydroxycoumarin-d4) Ethyl Ester; BOEA-d8; Bis(4-hydroxy-2-oxo-2H-1-benzopyran-3-yl)acetic Acid-d8 Ethyl Ester; NSC 363 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1S,2S,3R,4R)-2,3-difluorobicyclo[2.2.1]heptan-7-one](/img/structure/B590010.png)

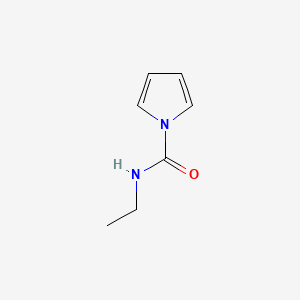
![Tris[2-(perfluorodecyl)ethyl] Phosphate](/img/structure/B590017.png)


